

KIN-8741: A Technical Deep Dive into a Novel c-MET Inhibitor

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Compound of Interest

Compound Name: KIN-8741

Cat. No.: B15575410

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **KIN-8741**, a highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase. This document details the binding affinity, biochemical and cellular activity, and the mechanistic action of **KIN-8741**, making it a vital resource for researchers in oncology and drug development.

Introduction to c-MET and KIN-8741

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.^[1] Dysregulation of the c-MET signaling pathway, through mutations, gene amplification, or overexpression, is a known driver in various cancers, making it a key therapeutic target.^{[1][2]} **KIN-8741** has been developed as a potent and selective c-MET inhibitor with broad activity against various c-MET mutations, including those that confer resistance to other inhibitors.^[3]

Biochemical and Cellular Activity of KIN-8741

KIN-8741 demonstrates potent and selective inhibition of c-MET kinase activity. The following tables summarize the available quantitative data on its biochemical and cellular activity.

Table 1: Biochemical Activity of KIN-8741 against c-MET

Target	Assay Type	IC50 (nM)	Ki (nM)	Kd (nM)
Wild-type c-MET	Kinase Assay	Data not available	Data not available	Data not available
c-MET (mutant)	Kinase Assay	Data not available	Data not available	Data not available

Specific IC50, Ki, and Kd values are pending access to the full-text publication.

Table 2: Cellular Activity of KIN-8741 in c-MET Driven Cancer Cell Lines

Cell Line	c-MET Status	Assay Type	IC50 (nM)
Ba/F3-TPR-c-Met-WT	Wild-type	Cell Viability	11[4]
Ba/F3-TPR-c-Met-D1228N	Mutant	Cell Viability	11[4]
Additional Cell Lines	Various Mutants	Cell Viability	Data not available

A comprehensive list of IC50 values for a broader panel of c-MET mutant cell lines is pending access to the full-text publication.

Table 3: Selectivity Profile of KIN-8741

Kinase	% Inhibition @ 1µM
c-MET	Data not available
VEGFR2	Data not available
AXL	Data not available
RON	Data not available
Other Kinases	Data not available

A detailed kinome scan profiling the selectivity of KIN-8741 against a panel of kinases is pending access to the full-text publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the general protocols for the key experiments used to characterize **KIN-8741**.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of **KIN-8741** to inhibit the enzymatic activity of the c-MET kinase domain.

- Principle: A recombinant c-MET kinase domain is incubated with a substrate and ATP. The kinase phosphorylates the substrate, and the level of phosphorylation is measured. The assay is performed with and without **KIN-8741** to determine the extent of inhibition.
- Materials:
 - Recombinant human c-MET kinase domain (wild-type and mutants)
 - Kinase buffer
 - ATP
 - Specific peptide or protein substrate
 - Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
 - **KIN-8741**
- Procedure:
 - Prepare a serial dilution of **KIN-8741**.
 - In a microplate, add the c-MET kinase, the kinase buffer, and the **KIN-8741** dilution.
 - Initiate the reaction by adding ATP and the substrate.
 - Incubate at a controlled temperature for a specified time.
 - Stop the reaction and add the detection reagent.

- Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
- Calculate the IC50 value by fitting the data to a dose-response curve.

Ba/F3 Cell Proliferation Assay

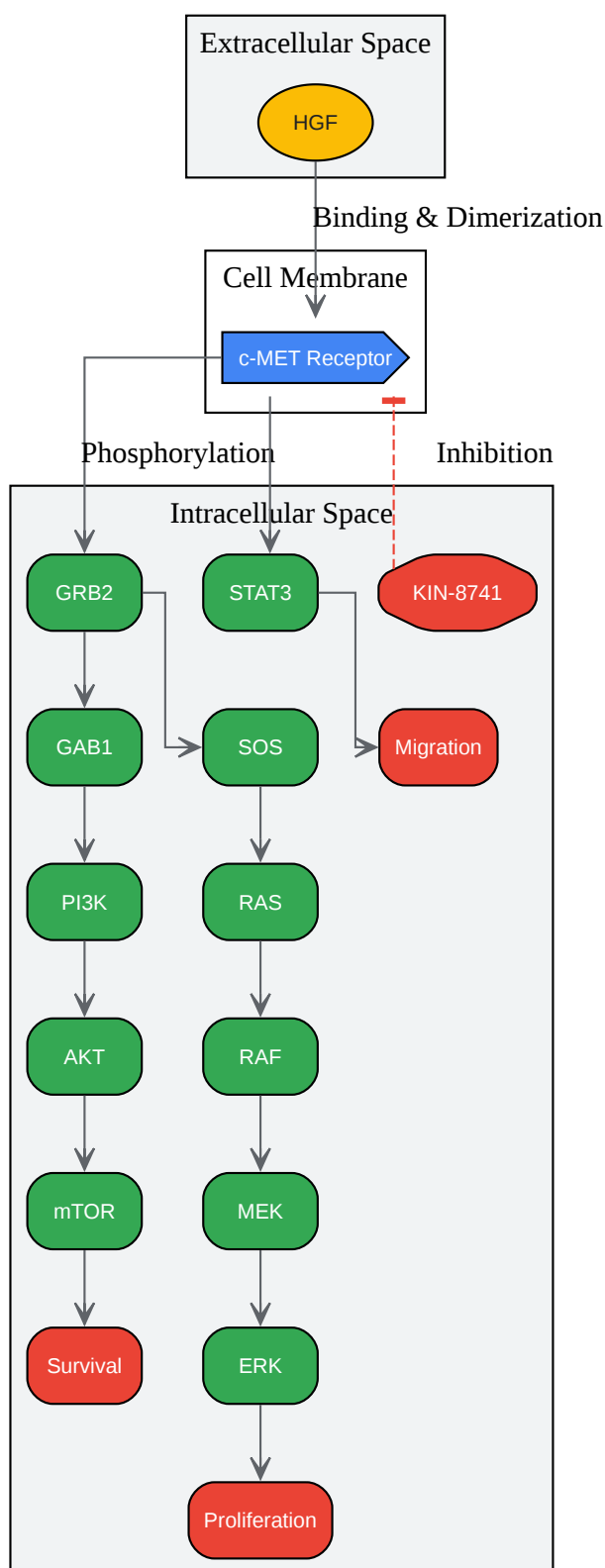
This cellular assay determines the effect of **KIN-8741** on the proliferation of Ba/F3 cells engineered to be dependent on c-MET signaling for survival.

- Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express a constitutively active form of c-MET (e.g., through a TPR-c-MET fusion), they become IL-3 independent and rely on c-MET signaling for proliferation. Inhibition of c-MET by **KIN-8741** leads to a dose-dependent decrease in cell viability.
- Materials:
 - Ba/F3 cells stably expressing TPR-c-MET (wild-type or mutants)
 - RPMI-1640 medium supplemented with fetal bovine serum
 - **KIN-8741**
 - Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
- Procedure:
 - Seed the Ba/F3-TPR-c-MET cells in a 96-well plate in IL-3-free medium.
 - Add a serial dilution of **KIN-8741** to the wells.
 - Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
 - Add the cell viability reagent to each well.
 - Incubate as required by the reagent manufacturer.
 - Measure the signal (e.g., luminescence, absorbance) using a plate reader.

- Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of **KIN-8741**.

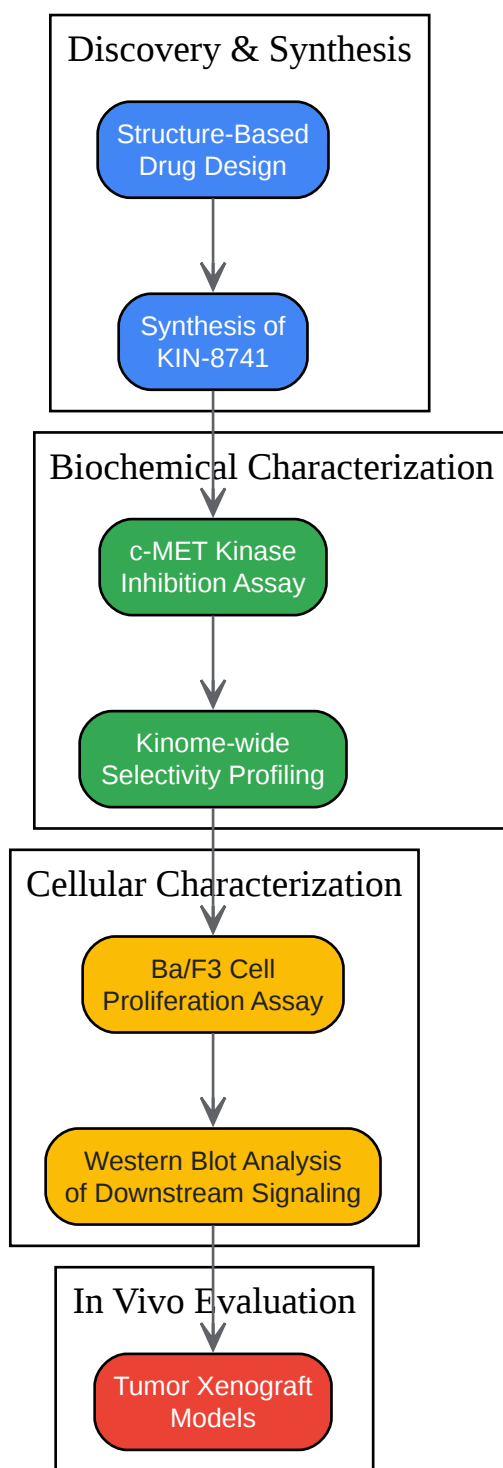
Visualizing the Mechanism and Workflow

Diagrams are essential for illustrating complex biological pathways and experimental processes.



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Caption: c-MET Signaling Pathway and Inhibition by **KIN-8741**.



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Caption: Experimental Workflow for **KIN-8741** Characterization.

Conclusion

KIN-8741 is a promising, highly selective Type IIb c-MET inhibitor with potent activity against wild-type and mutant forms of the c-MET receptor. Its demonstrated efficacy in cellular models highlights its potential as a therapeutic agent for c-MET driven cancers. Further in-depth analysis from forthcoming publications will provide a more complete picture of its therapeutic potential and will be crucial for guiding future clinical development.

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